Ethyl 2-amino-3-phenylpropanoate hydrochloride
Overview
Description
Ethyl 2-amino-3-phenylpropanoate hydrochloride, a compound of interest in various fields of chemistry and pharmacology, is studied for its synthesis, molecular structure, chemical reactions, and properties. This document aims to explore the scientific research surrounding this compound, excluding applications, drug use and dosage, and side effects.
Synthesis Analysis
The synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride and related compounds involves several chemical reactions, with detailed studies on their experimental and theoretical vibrational spectra. For instance, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate (AOX) has been synthesized, and its vibrational spectra were analyzed using both FT-IR and Laser-Raman spectroscopy alongside theoretical calculations (İ. E. Kıbrız et al., 2013). Another example is the synthesis of enantiomerically pure ethyl 2-hydroxy-4-arylbutyrate via sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate (Qinghua Meng et al., 2008).
Molecular Structure Analysis
Studies on the molecular structure of Ethyl 2-amino-3-phenylpropanoate hydrochloride and related compounds reveal significant insights into their geometric parameters and potential energy distribution. Spectroscopic and diffractometric techniques have characterized polymorphic forms of related compounds, highlighting challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (F. Vogt et al., 2013).
Chemical Reactions and Properties
The compound reacts with nucleophiles, transforming into ethyl 2-aminopropenoate with substituents like 3-phenylthio or 3-ethoxy, showcasing its versatility in chemical reactions (Masa-aki Kakimoto et al., 1982). Low symmetry metal complexes involving cysteine ethyl ester showcase its potential as a catalyst for regioselective reactions (J. Real et al., 1999).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and specific optical rotations, are crucial for its application in synthesis and pharmaceutical formulations. However, specific studies on these physical properties for Ethyl 2-amino-3-phenylpropanoate hydrochloride are limited in the current literature.
Chemical Properties Analysis
The chemical properties of Ethyl 2-amino-3-phenylpropanoate hydrochloride, including its reactivity with other chemical agents, stability under various conditions, and potential as a precursor for more complex molecules, are key areas of research. For example, its reactivity with thiophenol or sodium ethoxide in ethanol has been explored to yield derivatives with potential pharmacological activities (Masa-aki Kakimoto et al., 1982).
Scientific Research Applications
Transformation into Other Compounds : A study by Kakimoto et al. (1982) showed that ethyl 2-aminopropenoate can be converted into 3-phenylthio or 3-ethoxy substituted ethyl 2-aminopropenoate, demonstrating its potential in chemical transformations (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Immunosuppressive Drug Potential : Kiuchi et al. (2000) identified that 2-Substituted 2-aminopropane-1,3-diols, related to ethyl 2-amino-3-phenylpropanoate, show promise as immunosuppressive drugs, essential for organ transplantation (Kiuchi et al., 2000).
Enantioselective Activity for Pharmaceutical Intermediates : Methylobacterium Y1-6 has been found to effectively produce S-3-amino-3-phenylpropionic acid with high enantioselective activity, making it valuable for drug research and production of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).
Crystal Packing Studies : Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing important nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011).
Vibrational Spectra Analysis : The vibrational spectra of related compounds have been analyzed, showing good agreement with experimental data, which is crucial for understanding the properties of these substances (Kıbrız et al., 2013).
Enzymatic Resolution : Topgi et al. (1999) demonstrated that penicillin acylase can effectively resolve enantiomers of ethyl 3-amino-4-pentynoate, indicating its use in producing enantiomerically pure forms (Topgi, Ng, Landis, Wang, & Behling, 1999).
Future Directions
properties
IUPAC Name |
ethyl 2-amino-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQPLFYTKMCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941733 | |
Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-phenylpropanoate hydrochloride | |
CAS RN |
19881-53-9 | |
Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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